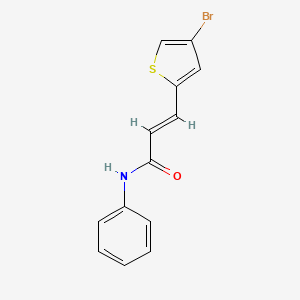
3-(4-bromo-2-thienyl)-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-2-thienyl)-N-phenylacrylamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 3-(4-bromo-2-thienyl)-N-phenylacrylamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin in the brain. It may also interact with various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant activities. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which may account for its anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-bromo-2-thienyl)-N-phenylacrylamide in lab experiments is its potent and diverse pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and signaling pathways involved in different physiological and pathological conditions. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromo-2-thienyl)-N-phenylacrylamide. One of the areas of interest is its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area is its potential use as a lead compound for the development of novel drugs with improved pharmacological properties. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and toxicological profiles.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-N-phenylacrylamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent and diverse pharmacological activities make it a valuable tool for studying various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-bromo-2-thienyl)-N-phenylacrylamide involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-phenylacrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-8-12(17-9-10)6-7-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQYHCNBUHJNC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)





![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)